Iodite

説明

特性

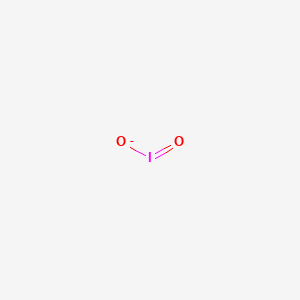

分子式 |

IO2- |

|---|---|

分子量 |

158.903 g/mol |

IUPAC名 |

iodite |

InChI |

InChI=1S/HIO2/c2-1-3/h(H,2,3)/p-1 |

InChIキー |

SRPSOCQMBCNWFR-UHFFFAOYSA-M |

SMILES |

[O-]I=O |

正規SMILES |

[O-]I=O |

製品の起源 |

United States |

Foundational & Exploratory

A Comparative Analysis of the Chemical Properties of Iodite and Iodide for Researchers and Drug Development Professionals

An In-depth Technical Guide

This technical guide provides a comprehensive comparison of the chemical properties of iodite (IO₂⁻) and iodide (I⁻), tailored for researchers, scientists, and professionals in drug development. This document delves into their respective structures, stability, redox behaviors, and reactivity, supported by quantitative data, detailed experimental protocols, and logical visualizations to facilitate a deeper understanding of these two iodine-containing anions.

Introduction

Iodine is a versatile element capable of existing in multiple oxidation states, leading to a variety of ions with distinct chemical behaviors. Among these, iodide (I⁻), with iodine in the -1 oxidation state, is the most common and stable form, playing a crucial role in biological systems and as a common reagent in chemical synthesis.[1] In contrast, this compound (IO₂⁻), an oxyanion with iodine in the +3 oxidation state, is a highly unstable and reactive species.[2][3] Understanding the fundamental differences in their chemical properties is paramount for applications ranging from analytical chemistry to the design and development of pharmaceuticals. This guide aims to provide a detailed comparative analysis of these two ions.

Structural and Physical Properties

The structural differences between the monatomic iodide ion and the polyatomic this compound ion are foundational to their distinct chemical characteristics.

Iodide (I⁻) is a large monatomic anion with an ionic radius of approximately 206 picometers.[1] Its large size results in a low charge density, which influences its solvation and the lattice energies of its salts.

This compound (IO₂⁻) , on the other hand, is a polyatomic ion with a bent or V-shaped molecular geometry, analogous to ozone. The central iodine atom is bonded to two oxygen atoms, and the presence of lone pairs of electrons on the iodine atom results in this nonlinear structure.[4]

The following table summarizes the key structural and physical properties of iodide and this compound.

| Property | Iodide (I⁻) | This compound (IO₂⁻) |

| Formula | I⁻ | IO₂⁻ |

| Molar Mass | 126.90 g/mol | 158.90 g/mol |

| Oxidation State of Iodine | -1 | +3 |

| Structure | Monatomic ion | Polyatomic ion (bent/V-shaped) |

| Ionic Radius | ~206 pm | N/A (polyatomic) |

| Appearance of Salts | Typically white crystalline solids (e.g., KI, NaI) | Salts are not isolated due to instability |

Chemical Stability and Reactivity

A striking difference between iodide and this compound lies in their stability.

Iodide (I⁻) is a relatively stable ion in aqueous solutions, although it can be oxidized by strong oxidizing agents or slowly by atmospheric oxygen to form molecular iodine (I₂).[5][6] The stability of iodide salts is a key reason for their widespread use in pharmaceuticals and as a nutritional supplement.[7][8]

This compound (IO₂⁻) is extremely unstable and has not been isolated in solid form or in solution.[2][3] It is a transient intermediate in certain redox reactions involving iodine species.[2] this compound readily undergoes disproportionation, a reaction where a substance is simultaneously oxidized and reduced, to form more stable iodine compounds. Specifically, it disproportionates into molecular iodine (I₂) and iodate (IO₃⁻).[9]

The disproportionation of hypothis compound (IO⁻) is a relevant pathway where this compound is formed as an intermediate.[10]

Redox Properties

The redox behavior of iodide and this compound is central to their chemistry.

Iodide (I⁻) is a mild reducing agent. It is readily oxidized to elemental iodine (I₂), as shown in the following half-reaction:

2I⁻(aq) → I₂(s) + 2e⁻ (E° = -0.54 V)[11]

This property is the basis for iodometric titrations, a common analytical technique.[12]

This compound (IO₂⁻) , with iodine in an intermediate positive oxidation state, can act as both an oxidizing and a reducing agent. However, due to its high reactivity and transient nature, its redox chemistry is dominated by its rapid disproportionation. While specific standard reduction potentials for this compound are not well-established due to its instability, it is known to be a strong oxidizing agent.

The following table presents a comparison of the key redox and stability properties.

| Property | Iodide (I⁻) | This compound (IO₂⁻) |

| Stability in Aqueous Solution | Stable | Highly unstable, transient intermediate |

| Common Reaction | Oxidation to I₂ | Rapid disproportionation to I₂ and IO₃⁻ |

| Redox Behavior | Mild reducing agent | Can act as both oxidizing and reducing agent (primarily a strong oxidant) |

| Standard Reduction Potential (I₂/I⁻) | +0.54 V | N/A (not well-established) |

Solubility of Salts

Iodide (I⁻) salts with alkali metals (e.g., NaI, KI) are highly soluble in water.[1] However, salts with some transition metals, such as silver iodide (AgI) and lead iodide (PbI₂), are notably insoluble, a property often used in qualitative analysis for the presence of iodide ions.[1]

For This compound (IO₂⁻) , the solubility of its salts is a moot point as they are too unstable to be isolated.

Role in Drug Development and Chemical Synthesis

Iodide (I⁻) plays a significant role in the pharmaceutical industry. Potassium iodide is used as a medication for hyperthyroidism and as a protective agent in radiation emergencies.[7] Sodium iodide is a crucial source of iodine in nutritional supplements to prevent iodine deficiency disorders.[8] In organic synthesis, iodide is an excellent nucleophile and a good leaving group, making it valuable in reactions like the Finkelstein reaction for the synthesis of alkyl iodides.[8]

The extreme instability and transient nature of This compound (IO₂⁻) preclude its direct use in drug development or as a standard reagent in chemical synthesis. Its relevance is primarily in the mechanistic understanding of iodine-based redox reactions where it may act as a reactive intermediate.[13]

Experimental Protocols

Due to the instability of this compound, experimental protocols focus on the analysis of the stable iodide ion and its more stable oxyanion counterpart, iodate, which is often a product of this compound disproportionation.

Iodometric Titration for the Quantification of Oxidizing Agents (involving Iodide)

This method is an indirect titration used to determine the concentration of an oxidizing agent. The oxidizing agent is reacted with an excess of iodide to produce a stoichiometric amount of iodine. The liberated iodine is then titrated with a standard solution of a reducing agent, typically sodium thiosulfate (Na₂S₂O₃), using a starch indicator.

Principle:

-

Oxidizing Agent + 2I⁻ (excess) → Reduced form of agent + I₂

-

I₂ + 2S₂O₃²⁻ → 2I⁻ + S₄O₆²⁻

Procedure:

-

To a known volume of the sample containing the oxidizing agent, add an excess of a potassium iodide (KI) solution.

-

Acidify the solution, if necessary, to promote the reaction.

-

Titrate the liberated iodine with a standardized sodium thiosulfate solution.

-

As the endpoint is approached (the brown color of iodine fades to pale yellow), add a few drops of starch indicator solution. This will form a deep blue-black complex with the remaining iodine.

-

Continue the titration dropwise until the blue-black color disappears, indicating that all the iodine has been reduced back to iodide.

-

The concentration of the oxidizing agent can be calculated from the stoichiometry of the reactions and the volume and concentration of the sodium thiosulfate solution used.

Ion Chromatography for the Separation and Quantification of Iodide and Iodate

Ion chromatography (IC) is a modern, sensitive, and selective method for the analysis of anions, including iodide and iodate.[14][15]

Principle: The sample is injected into a stream of eluent (mobile phase) and passed through a packed column (stationary phase). The anions in the sample are separated based on their affinity for the stationary phase. A detector, often a conductivity detector, is used to quantify the separated ions. For samples containing both iodide and iodate, iodate can be reduced to iodide prior to analysis to determine the total iodine content, or the two species can be separated and quantified individually.[14]

Typical Procedure for Iodide and Iodate Analysis:

-

Sample Preparation: Dissolve the sample in deionized water. If the sample is a solid, ensure it is fully dissolved. For the determination of total iodine, reduce any iodate to iodide using a suitable reducing agent like sodium bisulfite.[16]

-

Instrument Setup:

-

Calibration: Prepare a series of standard solutions of known concentrations of iodide and iodate to generate a calibration curve.

-

Analysis: Inject a known volume of the sample into the ion chromatograph. The retention times of the peaks are used for qualitative identification, and the peak areas are used for quantitative determination by comparison with the calibration curve.

Visualizations

Structural Comparison

Caption: Molecular structures of Iodide and this compound.

Disproportionation of Hypothis compound

Caption: Disproportionation pathway of hypothis compound via an this compound intermediate.

Experimental Workflow for Iodide and Iodate Analysis

Caption: Workflow for the separation and quantification of iodide and iodate.

Conclusion

The chemical properties of this compound and iodide are markedly different, primarily driven by the oxidation state of the iodine atom. Iodide is a stable, mild reducing agent that is fundamental in various chemical and biological processes. In stark contrast, this compound is a highly unstable and reactive intermediate, whose chemistry is characterized by rapid disproportionation. For professionals in research and drug development, a clear understanding of these differences is essential for the effective application of iodine-containing compounds, the interpretation of reaction mechanisms, and the development of robust analytical methods.

References

- 1. youtube.com [youtube.com]

- 2. Iodine compounds - Wikipedia [en.wikipedia.org]

- 3. byjus.com [byjus.com]

- 4. Page loading... [guidechem.com]

- 5. Iodine | Chemical Properties, Uses, & Applications | Britannica [britannica.com]

- 6. Studies on the stability of iodine compounds in iodized salt - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Potassium iodide - Wikipedia [en.wikipedia.org]

- 8. nbinno.com [nbinno.com]

- 9. This compound - Wikipedia [en.wikipedia.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. brainly.com [brainly.com]

- 12. idl-bnc-idrc.dspacedirect.org [idl-bnc-idrc.dspacedirect.org]

- 13. Recent Advances in Iodine-Mediated Radical Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. metrohm.com [metrohm.com]

- 16. mdpi.com [mdpi.com]

- 17. Determination of Iodide and Iodate by Ion Chromatography with Postcolumn Reaction and UV/Visible Detection - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis and Characterization of Novel Polyiodide Compounds

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, characterization, and potential applications of novel polyiodide compounds. While the term "iodite" (containing the IO₂⁻ anion) was initially specified, a thorough review of the scientific literature reveals that this compound salts are exceedingly unstable and have not been isolated as stable compounds.[1] Therefore, this guide focuses on the closely related and actively researched area of polyiodides . These compounds, consisting of chains or networks of iodine atoms, exhibit a remarkable diversity of structures and properties, making them a fertile ground for the discovery of novel materials.

Polyiodides are formed by the reaction of molecular iodine (I₂) with iodide ions (I⁻), resulting in a variety of anionic species with the general formula [Iₓ]ⁿ⁻.[2][3] The structure and stability of these anions are highly dependent on the nature of the counter-cation, which can be a simple alkali metal, a large organic cation, or a complex metal coordination compound.[2][4] This template-like effect of the cation allows for the targeted synthesis of a wide array of polyiodide structures with varying dimensionalities, from discrete ions to one-, two-, and even three-dimensional networks.[2]

Synthesis of Novel Polyiodide Compounds

The synthesis of polyiodide compounds is typically achieved through straightforward solution- or solid-state methods. The key to isolating novel polyiodide architectures lies in the careful selection of the cation and the stoichiometry of the reactants.

The following diagram illustrates a typical workflow for the synthesis of a novel polyiodide salt.

Caption: General experimental workflow for the synthesis of polyiodide salts.

Protocol 1: Synthesis of Tetramethylammonium Pentaiodide (N(CH₃)₄I₅)

This protocol describes the synthesis of a well-characterized polyiodide, tetramethylammonium pentaiodide, which contains the [I₅]⁻ anion.

-

Materials:

-

Tetramethylammonium iodide (N(CH₃)₄I)

-

Iodine (I₂)

-

Ethanol (absolute)

-

-

Procedure:

-

Dissolve 1.0 g of tetramethylammonium iodide in 50 mL of warm ethanol.

-

In a separate flask, dissolve 2.5 g of iodine in 100 mL of ethanol.

-

Slowly add the iodine solution to the tetramethylammonium iodide solution with constant stirring.

-

Allow the resulting dark solution to stand undisturbed at room temperature.

-

After several hours to days, dark, needle-like crystals of N(CH₃)₄I₅ will form.

-

Collect the crystals by filtration, wash with a small amount of cold ethanol, and dry under vacuum.[5]

-

Protocol 2: Synthesis of a 1,4-Diazaniumbutane Tetraiodide ([H₃N(CH₂)₄NH₃]I₄)

This protocol illustrates the synthesis of a polyiodide with a dianion, [I₄]²⁻, stabilized by an organic dication.[6]

-

Materials:

-

1,4-Diaminobutane

-

Hydroiodic acid (HI, 57% in water)

-

Iodine (I₂)

-

Ethanol

-

-

Procedure:

-

Carefully add 1,4-diaminobutane dropwise to an equimolar amount of hydroiodic acid in an ice bath to form 1,4-diammoniumbutane diiodide.

-

Dissolve the resulting salt in a minimal amount of warm ethanol.

-

Add a stoichiometric amount of iodine (I₂) to the solution.

-

Heat the mixture gently until all the iodine has dissolved.

-

Allow the solution to cool slowly to room temperature.

-

Collect the resulting crystals by filtration, wash with diethyl ether, and dry in a desiccator.[6]

-

Characterization of Novel Polyiodide Compounds

A combination of spectroscopic and analytical techniques is essential for the unambiguous characterization of novel polyiodide compounds.

Raman Spectroscopy: This is a powerful, non-destructive technique for identifying the specific polyiodide anions present in a sample. Different polyiodide species exhibit characteristic vibrational modes at low frequencies.

Table 1: Characteristic Raman Frequencies for Common Polyiodide Anions

| Polyiodide Anion | Symmetric Stretch (ν₁) (cm⁻¹) | Asymmetric Stretch (ν₃) (cm⁻¹) | Bending Mode (δ) (cm⁻¹) |

| I₃⁻ | ~110 | ~145 | ~69 |

| I₅⁻ | ~160 (terminal I-I) | - | - |

| I₇⁻ | - | - | - |

Note: The exact frequencies can vary depending on the cation and the crystal packing.[2]

UV-Vis Spectroscopy: Polyiodide solutions have characteristic absorption bands in the UV-Vis region, which can be used for their identification and quantification. The triiodide ion (I₃⁻), for instance, has strong absorptions around 290 nm and 360 nm.

Single-Crystal X-ray Diffraction: This is the definitive method for determining the precise three-dimensional structure of polyiodide compounds, including bond lengths, bond angles, and the overall crystal packing.

Table 2: Selected Crystallographic Data for Representative Polyiodide Compounds

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) |

| [N(CH₃)₄]I₅ | Orthorhombic | Pnnm | 14.115(1) | 10.0997(7) | 8.3019(5) | 90 |

| [H₃N(CH₂)₄NH₃]I₄ | Monoclinic | C2/m | 15.3941(5) | 6.9949(2) | 6.5524(2) | 103.958(4) |

| --INVALID-LINK--₀.₅(IBr₂) | Triclinic | P-1 | 12.6650(6) | 13.1915(6) | 13.4211(6) | 65.2330(10) |

Data extracted from references[7] and[4][6].

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC): These techniques are used to study the thermal stability of polyiodide compounds. TGA can reveal the temperatures at which iodine is lost, while DSC can identify melting points and other phase transitions. Generally, the thermal stability of polyiodides decreases with increasing iodine content.[7][8]

Relationships and Reactions of Iodine Oxyanions

While this guide focuses on polyiodides, it is important to understand their relationship to other iodine oxyanions. The following diagram illustrates the redox relationships between some common iodine species.

References

- 1. Iodous Acid Formula - GeeksforGeeks [geeksforgeeks.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. iosrjournals.org [iosrjournals.org]

- 5. NMeI_salts_JoelSmith | PDF [slideshare.net]

- 6. Synthesis, Structure and Spectroscopy of a New Polyiodide... [degruyterbrill.com]

- 7. researchgate.net [researchgate.net]

- 8. Structure and thermal stability of phosphorus-iodonium ylids - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical Insights into the Electronic Landscape of the Iodite Ion

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The iodite ion (IO₂⁻), a halogen oxyanion, plays a crucial role in various chemical and biological processes. A thorough understanding of its electronic structure is paramount for elucidating its reactivity, stability, and potential applications. This technical guide provides a comprehensive overview of the theoretical studies dedicated to unraveling the electronic characteristics of the this compound ion, presenting key quantitative data, detailing computational methodologies, and offering visual representations of its molecular framework.

Molecular Geometry and Bonding

Theoretical investigations consistently predict a bent, or V-shaped, molecular geometry for the this compound ion, in accordance with Valence Shell Electron Pair Repulsion (VSEPR) theory. The central iodine atom is bonded to two oxygen atoms, with the presence of two lone pairs on the iodine atom dictating the overall shape.[1][2] This arrangement leads to an sp³ hybridization of the central iodine atom.[2]

Quantitative data regarding the optimized geometry of the this compound ion, as determined by computational studies, are summarized in the table below. It is important to note that the precise values can vary depending on the level of theory and basis set employed in the calculations.

| Parameter | Approximate Value | Source |

| I-O Bond Length | 183 pm | [1] |

| O-I-O Bond Angle | 104.5° - 109.5° | [1][3] |

Vibrational Frequencies

No specific theoretical studies providing calculated vibrational frequencies for the isolated this compound ion were identified in the search results. The following section on experimental protocols for computational vibrational analysis is based on general practices in the field.

Electronic Transitions

No specific theoretical studies detailing the calculated electronic transition energies for the this compound ion were found in the search results. The subsequent section on experimental protocols for calculating electronic excitations is based on standard computational chemistry methodologies.

Experimental Protocols: A Computational Approach

The theoretical investigation of the this compound ion's electronic structure typically involves sophisticated computational chemistry methods. While specific experimental papers on IO₂⁻ were not retrieved, a general workflow for such a study can be outlined.

Geometry Optimization and Vibrational Frequency Calculation

A standard approach to determine the equilibrium geometry and vibrational modes of a molecule like the this compound ion involves the following steps:

-

Initial Structure Generation: A plausible initial 3D structure of the this compound ion is created based on known chemical principles, such as VSEPR theory.

-

Selection of a Theoretical Method: A suitable quantum mechanical method is chosen. Common choices include:

-

Ab initio methods: Such as Hartree-Fock (HF), Møller-Plesset perturbation theory (e.g., MP2), or Coupled Cluster (e.g., CCSD(T)). These methods are based on first principles and do not rely on empirical parameterization.

-

Density Functional Theory (DFT): This approach uses the electron density to calculate the energy of the system. A variety of functionals (e.g., B3LYP, PBE0) are available, offering a good balance between accuracy and computational cost.

-

-

Basis Set Selection: A basis set, which is a set of mathematical functions used to describe the atomic orbitals, is chosen. Larger basis sets (e.g., aug-cc-pVTZ) generally provide more accurate results but are computationally more demanding. For an atom like iodine, effective core potentials (ECPs) are often used to replace the core electrons, simplifying the calculation.

-

Geometry Optimization: The energy of the initial structure is minimized with respect to the positions of the atoms. This iterative process continues until a stationary point on the potential energy surface is found, which corresponds to the optimized geometry of the ion.

-

Vibrational Frequency Calculation: Once the geometry is optimized, the second derivatives of the energy with respect to the atomic coordinates are calculated. Diagonalizing the resulting Hessian matrix yields the harmonic vibrational frequencies. The absence of imaginary frequencies confirms that the optimized structure is a true minimum on the potential energy surface.

Calculation of Electronic Excitation Energies

To investigate the electronic transitions of the this compound ion, further computational steps are required:

-

Method Selection for Excited States: Methods specifically designed to calculate the energies of electronic excited states are employed. Time-Dependent Density Functional Theory (TD-DFT) is a widely used and computationally efficient method for this purpose. More accurate, but also more computationally intensive, methods like Equation-of-Motion Coupled Cluster (EOM-CC) or Multireference Configuration Interaction (MRCI) can also be used.

-

Calculation of Vertical Excitation Energies: Using the optimized ground-state geometry, the energies required to promote an electron from an occupied molecular orbital to an unoccupied molecular orbital are calculated. These are known as vertical excitation energies and correspond to the maxima of absorption bands in an electronic spectrum.

-

Analysis of Electronic Transitions: The nature of the electronic transitions is analyzed by examining the molecular orbitals involved. This provides insights into the charge transfer characteristics and the symmetry of the excited states.

Visualizing the Theoretical Workflow

The logical flow of a theoretical study on the electronic structure of the this compound ion can be visualized as follows:

Molecular Orbitals and Electronic Transitions

A simplified molecular orbital diagram helps to conceptualize the electronic transitions in the this compound ion. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as the HOMO-LUMO transition is often the lowest energy electronic excitation.

References

The Elusive Iodite: A Technical Guide to its Fleeting Existence and Reactivity in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Within the complex aqueous chemistry of iodine, the iodite ion (IO₂⁻) represents a fascinating and challenging area of study. As an intermediate in the disproportionation and redox reactions of other iodine oxyanions, its transient nature has made direct characterization difficult. This technical guide provides a comprehensive overview of the current understanding of this compound's stability and reactivity in aqueous solutions, drawing upon the established chemistry of related, more stable iodine species such as iodide (I⁻), hypothis compound (IO⁻), and iodate (IO₃⁻). This document is intended to serve as a resource for researchers in various fields, including environmental science, water treatment, and drug development, where the nuanced reactivity of iodine species plays a critical role.

Physicochemical Properties of Iodine Oxyanions

A foundational understanding of the properties of common iodine oxyanions is essential to contextualize the behavior of this compound.

| Property | Iodide (I⁻) | Hypoiodous Acid (HIO) / Hypothis compound (IO⁻) | Iodous Acid (HIO₂) / this compound (IO₂⁻) | Iodic Acid (HIO₃) / Iodate (IO₃⁻) |

| Oxidation State of Iodine | -1 | +1 | +3 | +5 |

| pKa (25 °C) | N/A (conjugate base of strong acid HI) | ~10.64 | Estimated ~4.7-6 | 0.77 |

| Standard Reduction Potential (E°, V) (Acidic) | I₂/2I⁻ = +0.54 | HIO + H⁺ + 2e⁻ → I⁻ + H₂O = +0.99 | - | 2HIO₃ + 10H⁺ + 10e⁻ → I₂ + 6H₂O = +1.20 |

| UV-Vis Absorption Maxima (nm) | 193, 226 | - | - | - |

Note: Data for iodous acid/iodite is limited and subject to considerable uncertainty due to its instability.

Stability and Reactivity of this compound (IO₂⁻)

This compound is highly unstable in aqueous solutions and readily undergoes disproportionation. Its existence is primarily inferred from kinetic studies of reactions involving other iodine oxyanions.

Disproportionation

The primary fate of iodous acid (HIO₂) and this compound (IO₂⁻) in aqueous solution is rapid disproportionation into hypoiodous acid (HIO) and iodic acid (HIO₃). The generally accepted stoichiometry for this reaction is:

2 HIO₂ → HIO + HIO₃

This reaction is analogous to the disproportionation of chlorous acid and bromous acid, though iodous acid is considered to be even less stable. The kinetics of this reaction are not well-characterized due to the difficulty in isolating and studying this compound directly.

Role as a Reaction Intermediate

This compound is most prominently featured as a proposed intermediate in the disproportionation of hypoiodous acid and in the Dushman reaction (the reaction between iodate and iodide).

1. Disproportionation of Hypoiodous Acid (HOI):

The overall reaction for the disproportionation of hypoiodous acid to iodide and iodate is:

3 HIO → 2I⁻ + IO₃⁻ + 3H⁺

A proposed mechanism for this reaction involves the formation of iodous acid as an intermediate. The process is thought to occur in steps, with the initial disproportionation of HOI forming I⁻ and HIO₂. The highly reactive HIO₂ then reacts further.

2. The Dushman Reaction (Iodate-Iodide Reaction):

The reaction between iodate and iodide in acidic solution to form iodine is a classic example of complex redox chemistry:

IO₃⁻ + 5I⁻ + 6H⁺ → 3I₂ + 3H₂O

Mechanistic studies of this reaction suggest the involvement of iodine species in intermediate oxidation states. One proposed pathway involves the formation of I₂O₂, which can then react with iodide to produce this compound (IO₂⁻). The this compound is then rapidly consumed in subsequent reaction steps.

Experimental Protocols

Direct experimental study of this compound is challenging. However, its presence and reactivity can be inferred through carefully designed kinetic experiments focusing on the reactions in which it is an intermediate.

Generation of this compound (In Situ)

This compound is typically not isolated but is generated in situ. One common method is through the reaction of hypoiodous acid.

Protocol for In Situ Generation via HOI Disproportionation:

-

Prepare a fresh solution of hypoiodous acid. This can be achieved by reacting a solution of iodine (I₂) with a solution of mercury(II) oxide (HgO) and filtering off the resulting mercury(II) iodide precipitate.

-

Control the pH of the HOI solution. The stability and reaction pathways of iodine oxyanions are highly pH-dependent. Buffers can be used, but care must be taken as some buffer components can react with iodine species.

-

Monitor the reaction products over time. This can be done using various analytical techniques to follow the disappearance of HOI and the appearance of I⁻ and IO₃⁻.

Analytical Methods for Detection

Given its transient nature, direct detection of this compound is difficult. Its formation is often inferred from the kinetics of the overall reaction. The following methods are used to monitor the more stable reactants and products, from which the role of this compound can be deduced.

-

UV-Visible Spectrophotometry: This is a primary tool for monitoring the concentration of I₂ and triiodide (I₃⁻), which have characteristic absorption bands.[1][2][3][4] The disappearance of reactants or appearance of products can be followed in real-time.

-

Ion Chromatography: This technique is effective for separating and quantifying anionic species such as iodide (I⁻) and iodate (IO₃⁻) in solution.[5][6]

-

Redox Titration: Classical iodometric and iodimetric titrations can be used to determine the concentration of oxidizing and reducing iodine species in a sample.[7]

-

Inductively Coupled Plasma Mass Spectrometry (ICP-MS): This is a highly sensitive method for determining the total iodine concentration in a sample.[5][8]

Signaling Pathways and Logical Relationships

The complex interplay of iodine oxyanions in aqueous solution can be visualized through reaction pathway diagrams.

Disproportionation of Hypoiodous Acid

Caption: Proposed pathway for the disproportionation of hypoiodous acid involving an this compound intermediate.

The Dushman Reaction Mechanism

Caption: A simplified mechanistic pathway for the Dushman reaction highlighting the formation of an this compound intermediate.

Influence of Environmental Factors

The stability and reactivity of all iodine oxyanions, including the transient this compound, are significantly influenced by environmental conditions.

-

pH: The speciation of iodine oxyanions is critically dependent on pH. Acidic conditions generally favor the formation of the protonated species (HIO, HIO₂, HIO₃) and can influence reaction rates by orders of magnitude. For instance, the Dushman reaction is significantly faster at lower pH.

-

Temperature: As with most chemical reactions, temperature affects the rates of formation and decomposition of iodine species. Increased temperature generally accelerates reaction rates.

-

Presence of Other Species: The presence of oxidizing or reducing agents will, of course, directly impact the stability of this compound and other iodine oxyanions. Buffer components can also participate in reactions, either catalytically or by forming complexes with iodine species.[9]

Conclusion and Future Directions

The study of this compound (IO₂⁻) in aqueous solutions remains a frontier in iodine chemistry. While its existence is strongly supported by kinetic evidence from a variety of reactions, its inherent instability makes direct observation and characterization exceptionally challenging. Future research, likely employing advanced fast-reaction techniques such as stopped-flow spectrophotometry coupled with theoretical calculations, will be necessary to fully elucidate the properties and reaction mechanisms of this elusive species. A more complete understanding of this compound chemistry will undoubtedly provide deeper insights into the complex environmental and biological roles of iodine.

References

- 1. researchgate.net [researchgate.net]

- 2. [Ultraviolet absorption spectra of iodine, iodide ion and triiodide ion] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [Ultraviolet absorption spectra of iodine, iodide ion and triiodide ion]. | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.aip.org [pubs.aip.org]

- 6. metrohm.com [metrohm.com]

- 7. atsdr.cdc.gov [atsdr.cdc.gov]

- 8. Disproportionation Kinetics of Hypoiodous Acid As Catalyzed and Suppressed by Acetic Acid-Acetate Buffer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

Unveiling the Ephemeral Iodite: A Technical Guide to Its Fleeting Existence in Nature

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iodine, an essential trace element, plays a critical role in various biological and environmental processes. Its speciation, primarily as iodide (I⁻) and iodate (IO₃⁻), governs its mobility, bioavailability, and impact on ecosystems. While these two forms dominate our understanding of the iodine cycle, the potential for intermediate species to act as transient players in iodine's complex redox chemistry is an area of active investigation. This technical guide delves into the established natural sources and formation pathways of the dominant iodine species and explores the evidence for the existence of iodite (IO₂⁻), a highly unstable and short-lived intermediate. Due to its transient nature, there are no known natural sources of this compound; it exists only for fleeting moments during the interconversion of iodide and iodate. This document provides an in-depth analysis of the conditions that favor its formation and the sophisticated experimental techniques used to detect its ephemeral presence.

The Dominant Players: Iodide and Iodate in the Environment

The vast majority of inorganic iodine in the environment exists in two oxidation states: iodide (-1) and iodate (+5). The distribution and concentration of these species are governed by a complex interplay of geological, chemical, and biological processes.

Marine Environment

The ocean is the primary reservoir of iodine on Earth. The speciation between iodide and iodate is a key feature of the marine iodine cycle.

-

Iodate (IO₃⁻) is the thermodynamically stable form of iodine in oxygenated seawater and is typically found in higher concentrations in deeper waters.

-

Iodide (I⁻) is often found in higher concentrations in surface waters, where biological activity, including phytoplankton, can reduce iodate to iodide.

Table 1: Typical Concentrations of Iodide and Iodate in Marine Environments

| Environment | Iodide (I⁻) Concentration (µg/L) | Iodate (IO₃⁻) Concentration (µg/L) | Reference(s) |

| Seawater (Surface) | < 1 - > 60 | Variable, generally lower than deep water | [1] |

| Seawater (Deep) | Lower than surface | 50 - 84 | [2] |

| Coastal Waters | 61 - 149 nM (approx. 7.7 - 18.9 µg/L) | 198 - 382 nM (approx. 34.6 - 66.8 µg/L) | [3] |

Terrestrial Environment

Iodine in terrestrial environments originates primarily from atmospheric deposition of marine iodine. The speciation and concentration in soils are highly variable and depend on factors such as soil type, organic matter content, and proximity to the coast.

-

Soils generally have higher iodine concentrations than their parent rocks. Organic-rich soils, such as peat, tend to have the highest levels of iodine.[4]

-

The majority of soil iodine is bound to organic matter and is not readily water-soluble.[4]

Table 2: Iodine Content in Various Soil Types

| Soil Type | Average Iodine Content (mg/kg) | Reference(s) |

| Peat | 7.0 (geometric mean) | [5] |

| Clay | 4.3 (geometric mean) | [5] |

| Silt | 3.0 (geometric mean) | [5] |

| Sand | 2.2 (geometric mean) | [5] |

| Marine and estuarine alluvium | 19.6 | [6] |

| Chalk and limestone | 12.3 | [6] |

The Elusive Intermediate: Formation Pathways of this compound (IO₂⁻)

This compound (IO₂⁻) is a highly unstable oxyanion of iodine with an oxidation state of +3. It has never been isolated from natural or laboratory systems due to its rapid disproportionation into iodide and iodate.[7] However, its existence as a transient intermediate is supported by kinetic and mechanistic studies of iodine redox reactions.

The formation of this compound is proposed to occur during the stepwise reduction of iodate and the oxidation of iodide.

Formation via Iodate Reduction

The reduction of iodate to iodide is a multi-step process that likely involves the formation of this compound as an intermediate. This reduction can be driven by both abiotic and biotic processes. In a review of iodine's physical chemistry in the oceans, the stepwise reduction of iodate is presented as follows:

IO₃⁻ → IO₂⁻ (this compound) → HOI (Hypoiodous acid) → I₂ → I⁻[8]

Caption: Proposed pathway for the reduction of iodate to iodide, highlighting the transient nature of this compound.

Formation via Iodide Oxidation

The oxidation of iodide to iodate is also a stepwise process where this compound is a likely intermediate. Permanganate has been shown to oxidize small amounts of iodide to this compound in the presence of certain carboxylic acids.[5] The initial product of iodide oxidation is often molecular iodine (I₂), which can be further oxidized.[5]

Caption: Generalized pathway for the oxidation of iodide to iodate, with this compound as a transient species.

Experimental Protocols for Studying Transient Iodine Species

Directly studying the properties and reactions of a highly unstable species like this compound requires specialized techniques capable of generating and detecting intermediates on very short timescales.

Pulse Radiolysis

Pulse radiolysis is a powerful technique for studying short-lived chemical species. It involves irradiating a sample with a short, intense pulse of high-energy electrons, which generates reactive species. The subsequent reactions of these species are then monitored, typically by time-resolved absorption spectroscopy.

Methodology:

-

Sample Preparation: An aqueous solution containing an iodide or iodate salt is prepared. The pH and concentration of other solutes can be adjusted to control the reaction conditions.[9]

-

Irradiation: The sample is placed in a reaction cell and irradiated with a short pulse of electrons from a linear accelerator. This generates hydroxyl radicals (•OH) and hydrated electrons (e⁻aq), which then react with the iodine species.

-

Detection: A light beam from a lamp is passed through the reaction cell, and the change in light absorption over time is measured by a fast photodetector. This allows for the observation of the formation and decay of transient absorbing species, such as IOH⁻ and I₂⁻, which are precursors or products related to this compound.[9][10]

Caption: A simplified workflow for a pulse radiolysis experiment to study transient iodine species.

Stopped-Flow Spectroscopy

Stopped-flow spectroscopy is used to study the kinetics of fast reactions in solution. It involves the rapid mixing of two reactant solutions and then stopping the flow to observe the reaction progress in a detection cell.

Methodology:

-

Reactant Preparation: Two separate syringes are filled with the reactant solutions. For example, one syringe could contain an iodate solution and the other a reducing agent like iodide in an acidic medium.[11]

-

Rapid Mixing: The contents of the syringes are rapidly driven into a mixing chamber.

-

Flow Stoppage and Detection: The mixed solution flows into an observation cell, and the flow is abruptly stopped. The change in absorbance or fluorescence of the solution is then monitored over time using a spectrophotometer or fluorometer. This allows for the determination of reaction rates and the detection of transient intermediates with lifetimes in the millisecond range.[11]

Electrochemical Methods

Electrochemical techniques, such as cyclic voltammetry, can be used to study the redox behavior of iodine species and infer the presence of intermediates.

Methodology:

-

Electrochemical Cell Setup: A three-electrode system is used, consisting of a working electrode (e.g., platinum or fluorine-doped tin oxide), a reference electrode, and a counter electrode, immersed in a solution containing the iodine species of interest in a suitable electrolyte.[12]

-

Potential Sweep: The potential of the working electrode is swept linearly with time, and the resulting current is measured.

-

Data Analysis: The resulting voltammogram (a plot of current versus potential) provides information about the oxidation and reduction processes. The appearance of specific peaks can indicate the formation of intermediate species.[12]

Signaling Pathways and Logical Relationships

Currently, there is no known biological signaling pathway that directly involves this compound. Its high reactivity and short lifetime make it an unlikely candidate for a stable signaling molecule. The biological significance of iodine is predominantly linked to its incorporation into thyroid hormones, a process that involves the oxidation of iodide. While transient intermediates are undoubtedly formed during this process, their specific roles in signaling are not established.

The logical relationship of this compound is that of a fleeting intermediate in the redox continuum of inorganic iodine species, bridging the more stable states of iodide and iodate.

Conclusion

This technical guide has provided a comprehensive overview of the natural sources and formation pathways of the dominant iodine species, iodide and iodate. While this compound (IO₂⁻) does not exist as a stable, naturally occurring compound, compelling evidence from kinetic and mechanistic studies points to its role as a transient intermediate in the redox cycling of iodine. The study of such ephemeral species is challenging and requires sophisticated experimental techniques like pulse radiolysis, stopped-flow spectroscopy, and advanced electrochemical methods. For researchers, scientists, and drug development professionals, understanding the potential for these transient iodine species to form is crucial for a complete picture of iodine chemistry in both environmental and biological systems. Future research in this area may further elucidate the precise mechanisms of iodine's transformations and potentially reveal new facets of its reactivity.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Theoretical Study of the Reactivity of Organic Iodine Compounds – CAPPA [labex-cappa.fr]

- 4. bg.copernicus.org [bg.copernicus.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Iodine and disinfection: theoretical study on mode of action, efficiency, stability, and analytical aspects in the aqueous system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Review on the physical chemistry of iodine transformations in the oceans [frontiersin.org]

- 9. Pulse radiolysis of aqueous thiocyanate and iodide solutions - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]

- 10. The radical ion complex IOH-: spectrum and reactions studied by pulse radiolysis of aqueous iodide solutions [inis.iaea.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

The Elusive Iodite: A Historical Review of Its Postulated Existence and Fleeting Detection

For Researchers, Scientists, and Drug Development Professionals

Abstract

The iodite ion (IO₂⁻), and its protonated form, iodous acid (HIO₂), represent a fascinating case study in the history of chemistry. Unlike its more stable halogen oxyanion counterparts, this compound has never been isolated as a stable compound. Its existence has been inferred almost entirely from the complex kinetics of aqueous iodine reactions. This in-depth technical guide provides a comprehensive review of the historical literature surrounding the "discovery" of this compound, tracing its conceptual origins from early kinetic studies of the Dushman and Bray-Liebhafsky reactions to modern mechanistic interpretations. This paper summarizes key experimental findings, details the evolution of proposed reaction mechanisms, and presents quantitative data from seminal studies in a structured format for easy comparison.

Introduction: An Intermediate's Tale

The story of this compound is not one of a singular discovery in a flask, but rather a deduction born from the meticulous study of reaction rates and the need to explain complex chemical behaviors. The highly unstable nature of the iodine(III) oxidation state in oxyanions makes this compound a transient intermediate, rapidly disproportionating or reacting with other species. This review focuses on the key historical experiments and intellectual leaps that led to the consensus of its existence.

Early Kinetic Investigations: The Genesis of an Idea

The seeds of this compound's discovery were sown in the late 19th and early 20th centuries with the investigation of what are now known as "clock reactions" and oscillating reactions involving iodine compounds.

The Dushman Reaction: A Mechanistic Puzzle

In 1904, Saul Dushman published a detailed kinetic study on the reaction between iodate (IO₃⁻) and iodide (I⁻) in acidic solution, a reaction now bearing his name[1]. This reaction is a key component of many iodine-based oscillating reactions. Dushman's work laid the foundation for decades of research into its complex mechanism.

The overall reaction is:

IO₃⁻ + 5I⁻ + 6H⁺ → 3I₂ + 3H₂O

Dushman and subsequent researchers found that the rate law for this reaction was not simple and varied with reactant concentrations, suggesting a multi-step mechanism involving intermediate species[2][3][4].

The Bray-Liebhafsky Reaction: An Oscillating Enigma

In 1921, William C. Bray reported the first homogeneous oscillating chemical reaction: the decomposition of hydrogen peroxide in the presence of iodate and acid[5][6][7][8]. This reaction, later studied in detail by Bray's student Herman A. Liebhafsky, exhibited periodic oscillations in the concentrations of iodine and oxygen evolution[4][9]. The mechanism of the Bray-Liebhafsky reaction is exceedingly complex, involving a network of interconnected reactions.

The two key overall processes in the Bray-Liebhafsky reaction are:

-

Reduction of iodate: 2IO₃⁻ + 5H₂O₂ + 2H⁺ → I₂ + 5O₂ + 6H₂O

-

Oxidation of iodine: I₂ + 5H₂O₂ → 2IO₃⁻ + 2H⁺ + 4H₂O

To explain the oscillatory behavior, it became clear that intermediates with different oxidation states of iodine must be involved, cycling between higher and lower oxidation states[10][11][12].

The Proposal of this compound as a Key Intermediate

The complex kinetics of the Dushman and Bray-Liebhafsky reactions could not be explained without postulating the existence of iodine species in intermediate oxidation states, namely +1 (hypothis compound, IO⁻) and +3 (this compound, IO₂⁻).

Early Mechanistic Hypotheses

Early mechanistic proposals for the Dushman reaction involved the formation of an intermediate, initially suggested as I₂O₂ or its hydrated form, H₂I₂O₃[13]. This species was thought to be formed from the reaction of iodate and iodide in acidic solution.

Further refinement of the mechanism of the Bray-Liebhafsky reaction also pointed towards the necessity of an iodine(III) species. The interplay between the oxidative and reductive cycles required an intermediate that could be both formed from hypothis compound and oxidized to iodate. Iodous acid (HIO₂) fit this role perfectly.

Key Reactions Involving this compound (HIO₂)

The following reactions involving iodous acid were proposed to be central to the mechanisms of the Dushman and Bray-Liebhafsky reactions:

-

Formation from Hypothis compound Disproportionation: 2HIO → I₂ + H₂O₂ (in the presence of H₂O₂) HIO + H₂O₂ → I⁻ + O₂ + H⁺ + H₂O HIO + I⁻ + H⁺ ⇌ I₂ + H₂O

And more directly, the disproportionation of hypoiodous acid: 2HIO ⇌ I₂O + H₂O I₂O + H₂O ⇌ 2HIO HIO + HIO → HIO₂ + I⁻ + H⁺

-

Disproportionation of Iodous Acid: A key characteristic of iodous acid is its rapid disproportionation to form iodate and hypothis compound or iodine: 2HIO₂ → IO₃⁻ + HIO + H⁺ This disproportionation is a major reason for its instability and inability to be isolated.

-

Reaction with other Iodine Species: HIO₂ + I⁻ + H⁺ → 2HIO

Experimental Evidence for the Existence of this compound

Direct observation of this compound has been historically challenging due to its high reactivity and low steady-state concentrations. The evidence for its existence is primarily kinetic and indirect.

Kinetic Studies

The various and complex rate laws observed for the Dushman reaction under different conditions provided the strongest early evidence for the existence of intermediates. For example, the reaction order with respect to iodide was found to vary, which could be explained by a mechanism involving the formation and subsequent reaction of iodous acid.

Table 1: Historical Rate Law Expressions for the Dushman Reaction

| Proposed Rate Law | Investigators | Year | Comments |

| Rate = k[IO₃⁻][I⁻][H⁺]² | Dushman | 1904 | Initial observation under specific conditions. |

| Rate = (k₁ + k₂[I⁻])[IO₃⁻][I⁻][H⁺]² | Abel and Hilferding | 1928 | Accounted for the changing order with respect to iodide. |

| Rate = k[IO₃⁻][I⁻]²[H⁺]² | Liebhafsky | 1931 | Observed under different concentration regimes. |

These varying rate laws strongly suggested a multi-step process where the rate-determining step could change depending on the relative concentrations of reactants and intermediates, including the postulated this compound.

Isotopic Exchange Studies

In 1949, Taube and Dodgen conducted isotopic exchange studies between iodate and iodide using ¹³¹I as a tracer. They found that the exchange was slow in the dark but was catalyzed by the presence of iodine. The proposed mechanism for this exchange involved the formation of an intermediate iodine species, consistent with the involvement of lower oxidation states of iodine.

Electrochemical Studies

Later electrochemical studies provided further evidence for the existence of transient iodine intermediates. While not from the early historical period of postulation, modern electrochemical techniques have allowed for the generation and detection of highly reactive species at electrode surfaces. These studies have shown that the oxidation of iodide to iodate proceeds through multiple electron transfer steps, with the formation of intermediates at different oxidation states[14].

Experimental Protocols of Key Historical Studies

Detailed descriptions of the experimental setups of early 20th-century kinetic studies are often sparse in publications. However, the general methodologies can be reconstructed.

Dushman's Kinetic Experiments (1904)

-

Objective: To determine the rate law for the reaction between potassium iodate and potassium iodide in the presence of sulfuric acid.

-

Methodology:

-

Solutions of potassium iodate, potassium iodide, and sulfuric acid of known concentrations were prepared.

-

The reactant solutions were brought to a constant temperature in a thermostat.

-

The solutions were mixed, and the reaction was initiated.

-

At timed intervals, aliquots of the reaction mixture were withdrawn and the reaction was quenched, typically by adding a large excess of a reducing agent that would react with the iodine produced (e.g., sodium thiosulfate).

-

The amount of iodine produced was determined by titration with a standard solution of sodium thiosulfate using a starch indicator.

-

The initial rate of reaction was determined by plotting the concentration of iodine produced against time and finding the initial slope.

-

The experiment was repeated with varying initial concentrations of the reactants to determine the order of the reaction with respect to each reactant.

-

Bray's Observation of the Oscillating Reaction (1921)

-

Objective: To study the catalytic decomposition of hydrogen peroxide by the iodate-iodine system.

-

Methodology:

-

A solution containing potassium iodate and sulfuric acid was prepared.

-

A solution of hydrogen peroxide was added to the iodate solution.

-

The mixture was maintained at a constant temperature (e.g., 60 °C).

-

The evolution of oxygen was monitored over time by collecting the gas in a gas burette.

-

The concentration of iodine was observed visually (color changes) and likely quantitatively by titration of aliquots.

-

The periodic increase and decrease in the rate of oxygen evolution and the color of the solution indicated the oscillating nature of the reaction.

-

Signaling Pathways and Logical Relationships

The proposed mechanisms for the reactions involving this compound can be visualized as a network of interconnected reactions.

Caption: Proposed reaction pathway in the Dushman reaction involving HIO₂.

References

- 1. mindat.org [mindat.org]

- 2. researchgate.net [researchgate.net]

- 3. Kinetics of the Dushman reaction at low I− concentrations - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. dna.caltech.edu [dna.caltech.edu]

- 7. Bray–Liebhafsky reaction - Wikipedia [en.wikipedia.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. eskup.kpu.edu.rs [eskup.kpu.edu.rs]

- 10. Mechanism of the Bray-Liebhafsky Reaction: Effect of the Oxidation of Iodous Acid by Hydrogen Peroxide | Semantic Scholar [semanticscholar.org]

- 11. Mechanism of the Bray–Liebhafsky reaction: effect of the oxidation of iodous acid by hydrogen peroxide - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]

- 12. Mechanism of the Bray–Liebhafsky reaction: effect of the oxidation of iodous acid by hydrogen peroxide - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]

- 13. 410. The mechanism of the iodate–iodide reaction - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

A Technical Guide to the Spectroscopic Identification of Iodite and Its Intermediates

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the spectroscopic techniques utilized for the identification and characterization of iodite (IO₂⁻) and its associated reaction intermediates. Given the transient nature of many iodine oxyanions, spectroscopic methods are indispensable for elucidating their roles in various chemical and biological systems. This document outlines key experimental protocols, presents quantitative spectroscopic data, and visualizes the complex reaction pathways involved.

Introduction to this compound and Its Significance

This compound (IO₂⁻) is a highly reactive intermediate in the disproportionation of hypothis compound (IO⁻) and other redox reactions involving iodine species. While less stable than iodate (IO₃⁻) and iodide (I⁻), its transient existence is crucial in understanding the mechanisms of iodine-based disinfectants, radiopharmaceutical chemistry, and certain biological processes. The spectroscopic identification of this compound and its fleeting intermediates is paramount for accurate kinetic and mechanistic studies.

Spectroscopic Techniques for Identification

The primary methods for identifying and quantifying this compound and its intermediates are Ultraviolet-Visible (UV-Vis) Spectroscopy and Raman Spectroscopy. These techniques provide distinct spectral signatures that allow for the differentiation of various iodine oxyanions in solution.

UV-Visible Spectroscopy

UV-Vis spectroscopy is a powerful tool for monitoring the kinetics of reactions involving iodine species by observing changes in their electronic absorption spectra. Different iodine oxyanions exhibit characteristic absorption maxima (λₘₐₓ).

Raman Spectroscopy

Raman spectroscopy provides information about the vibrational modes of molecules, offering a specific fingerprint for different iodine species. This technique is particularly useful for identifying transient species in complex reaction mixtures.

Quantitative Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound and related iodine species as reported in the literature.

Table 1: UV-Visible Spectroscopic Data for Iodine Species

| Species | Formula | λₘₐₓ (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Reference |

| Iodide | I⁻ | 193, 226 | 1.42 x 10⁴, 1.34 x 10⁴ | [1] |

| Hypothis compound | IO⁻ | 290 | 350 | [2][3] |

| This compound | IO₂⁻ | - | - | - |

| Iodyl | HOIO | - | - | - |

| Bis(acetato-O)iodate(I) | (CH₃CO₂)₂I⁻ | 266 (shoulder) | 530 | [4][5] |

| Triiodide | I₃⁻ | 288, 350 | 3.52 x 10⁴, 2.32 x 10⁴ | [1] |

| Molecular Iodine | I₂ | 203 | 1.96 x 10⁴ | [1] |

Note: Spectroscopic data for this compound (IO₂⁻) and hypoiodous acid (HOIO) are often inferred from kinetic studies of disproportionation reactions rather than direct, stable measurements.

Table 2: Raman Spectroscopic Data for Iodine Species

| Species | Formula | Raman Shift (cm⁻¹) | Assignment | Reference |

| Hypothis compound | IO⁻ | 430 ± 2 | I-O Stretch | [3] |

| I₂OH⁻ | I₂OH⁻ | 560 ± 2 | I-O Stretch | [3] |

| This compound | IO₂⁻ | 685 ± 2 | Symmetric Stretch | [3] |

Experimental Protocols

Detailed methodologies are crucial for the successful spectroscopic identification of these reactive species.

General Sample Preparation for Disproportionation Studies

The disproportionation of hypothis compound, a common method to generate this compound intermediates, can be initiated by several methods.

-

Reaction of Iodine with Sodium Hydroxide: A solution of I₂ and NaI is rapidly mixed with a NaOH solution. The final concentrations can be varied to study the effect of iodide and hydroxide concentrations.[2][3]

-

Reaction of Hypochlorite with Iodide: A solution of NaOCl is mixed with a NaI solution, often in the presence of a buffer to control the pH.[2][3]

UV-Visible Spectrophotometry Protocol

-

Instrument: A rapid-scanning spectrophotometer is required to capture the spectra of transient species.

-

Sample Cell: A quartz cuvette with a known path length (typically 1 cm) is used.

-

Procedure:

-

The reactant solutions are prepared separately. For kinetic runs, solutions are often thermostated at a specific temperature (e.g., 25°C).[2]

-

Equal volumes of the reactant solutions are rapidly mixed directly in the cuvette or using a stopped-flow apparatus for very fast reactions.

-

Spectra are recorded at regular time intervals to monitor the decay of reactants and the formation and decay of intermediates and products.

-

The concentration of each species can be determined using the Beer-Lambert law (A = εbc) if the molar absorptivity is known.

-

Raman Spectroscopy Protocol

-

Instrument: A Raman spectrometer equipped with a laser source (e.g., Argon-ion laser at 514.5 nm) and a sensitive detector (e.g., photomultiplier tube with photon counting).[2][3]

-

Sample Introduction: For studying transient species, a flow system is often employed where the reactant solutions are continuously mixed and flowed through a capillary tube in the laser beam.[2][3] This allows for the observation of the spectrum at a specific time point after mixing, determined by the flow rate and the distance from the mixing point.

-

Data Acquisition:

-

The laser power is adjusted to obtain a good signal-to-noise ratio without causing sample degradation (e.g., ~900 mW).[2][3]

-

Spectra are recorded over the desired range of Raman shifts to encompass the vibrational modes of all relevant iodine species.

-

For kinetic analysis, the intensity of the characteristic Raman bands for each species is monitored over time.

-

Reaction Pathways and logical Relationships

The disproportionation of hypothis compound to iodide and iodate is a complex process involving several intermediates, including this compound. The following diagrams illustrate the key reaction pathways and experimental workflows.

Caption: Hypothis compound Disproportionation Pathway.

Caption: Spectroscopic Analysis Workflow.

Conclusion

The spectroscopic identification of this compound and its intermediates requires a combination of rapid data acquisition techniques and careful kinetic analysis. UV-Vis and Raman spectroscopy are the principal tools for these investigations, providing complementary information on the electronic and vibrational properties of these transient species. The experimental protocols and quantitative data presented in this guide serve as a valuable resource for researchers working to unravel the complex chemistry of iodine oxyanions.

References

- 1. [Ultraviolet absorption spectra of iodine, iodide ion and triiodide ion] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. nrc.gov [nrc.gov]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Disproportionation Kinetics of Hypoiodous Acid As Catalyzed and Suppressed by Acetic Acid-Acetate Buffer - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Iodite as a Transient Species in Astrophysical and Planetary Chemistry: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals December 14, 2025

Abstract

While the direct detection of the iodite radical anion (IO₂⁻) in astrophysical and planetary environments remains elusive due to its inherent instability, its role as a critical, short-lived intermediate is fundamental to understanding the broader scope of iodine chemistry in these contexts. This technical whitepaper synthesizes the current understanding of iodine's journey from stellar nucleosynthesis to its incorporation into planetary bodies and atmospheres. We will explore the complex reaction pathways of iodine oxides, where this compound is presumed to exist transiently, and detail the experimental methodologies that allow for the study of these reactive species in laboratory settings. Quantitative data on iodine species' abundances and reaction kinetics are presented, and key chemical pathways are visualized to provide a comprehensive overview for researchers in astrophysics, planetary science, and atmospheric chemistry.

Introduction: The Cosmic Significance of Iodine

Iodine, one of the heaviest elements created through the rapid neutron capture process (r-process) in stellar explosions, plays a multifaceted role in the chemical evolution of the cosmos.[1][2][3] The radioactive isotope iodine-129, with a half-life of 16.1 million years, serves as a crucial chronometer for dating events in the early solar system through its decay to xenon-129, with ratios of these isotopes in meteorites providing insights into the conditions of stellar explosions and the formation timeline of our solar system.[1][2][3]

In planetary atmospheres, iodine chemistry is a powerful driver of ozone destruction and new particle formation.[4][5][6][7][8] Even in trace amounts, iodine compounds can significantly alter atmospheric composition and climate.[5][6][7] The transformation of iodine between its various oxidation states—from iodide (I⁻) to iodate (IO₃⁻) and a suite of iodine oxides (IₓOᵧ)—is central to its atmospheric impact. It is within these complex reaction networks that the transient this compound (IO₂⁻) species is believed to play a pivotal, albeit fleeting, role.

Nucleosynthesis and Distribution of Iodine

Heavy elements like iodine are forged in the extreme environments of neutron star mergers or rare supernovae.[1][2] The r-process rapidly adds neutrons to atomic nuclei, which then undergo beta decay to form stable, heavier elements. The ratio of iodine-129 to curium-247 found in meteorites has been used to constrain the neutron availability during the last r-process event that seeded the solar system.[2][3]

Following its creation, iodine is ejected into the interstellar medium (ISM), where it can exist in gaseous form or be incorporated into dust grains. While the direct detection of iodine-containing molecules in the ISM is challenging, studies of meteorites provide a valuable record of its presence in the early solar nebula.[2][9][10] For instance, an overabundance of iodine has been noted in Antarctic meteorites, though the source of this enrichment is still under investigation.[10]

Iodine Chemistry in Planetary Atmospheres: The Inferred Role of this compound

In planetary atmospheres, the chemistry of iodine is initiated by the photolysis of iodine-bearing molecules like methyl iodide (CH₃I) or molecular iodine (I₂), which are released from oceanic or surface sources.[11][12] This produces iodine atoms (I), which react with ozone (O₃) to form iodine monoxide (IO).[4] IO is a key radical that participates in catalytic cycles that destroy ozone and can be detected from both ground-based and space-borne instruments.[13]

The subsequent chemistry involves a series of self-reactions and reactions with other atmospheric species, leading to the formation of higher-order iodine oxides. It is within this intricate web of reactions that this compound (IO₂⁻) is postulated to exist as a highly reactive intermediate. The formation of iodine dioxide (OIO) from the self-reaction of IO is a critical step.[4] OIO can then undergo further reactions, and in aqueous environments or on aerosol surfaces, the interconversion between different iodine oxyanions likely proceeds through transient species like this compound.

Key Reaction Pathways

The formation of stable iodine oxides such as I₂O₅, a precursor to iodic acid (HIO₃) and subsequent aerosol formation, involves a complex sequence of reactions.[11][14] While the precise mechanisms are an active area of research, a generalized pathway can be outlined.

// Reactions I2 -> I [label=" hv "]; I -> IO [label="+ O₃"]; IO -> OIO [label="+ IO"]; IO -> I2O2 [label="+ IO"]; OIO -> I2O3 [label="+ IO"]; OIO -> I2O4 [label="+ OIO"]; I2O4 -> I2O5 [label="+ O₃ (speculated)"]; I2O5 -> HIO3 [label="+ H₂O"]; HIO3 -> Aerosol [label="Nucleation"]; }

Caption: Generalized pathway for the formation of iodine oxides and aerosols.

The conversion between iodide (I⁻) and iodate (IO₃⁻) in aqueous aerosols is another critical process. This redox chemistry is where this compound (IO₂⁻) is most likely to appear as an intermediate, though its high reactivity means it is consumed almost as quickly as it is formed.

// Oxidation Pathway Iodide -> Hypothis compound [label=" Oxidation (e.g., +O₃, +OH) "]; Hypothis compound -> this compound [label=" Oxidation "]; this compound -> Iodate [label=" Oxidation/Disproportionation "];

// Reduction Pathway Iodate -> this compound [label=" Reduction ", style=dashed]; this compound -> Hypothis compound [label=" Reduction ", style=dashed]; Hypothis compound -> Iodide [label=" Reduction ", style=dashed]; }

Caption: The role of this compound as a transient intermediate in the aqueous redox cycle.

Quantitative Data

Precise quantitative data for iodine species in astrophysical and planetary environments are challenging to obtain. However, laboratory studies and atmospheric measurements provide valuable constraints.

| Species | Context | Measured Value/Parameter | Reference(s) |

| Iodine-129 / Curium-247 Ratio | Early Solar System (from meteorites) | Used to constrain neutron availability in the final r-process event. | [2],[3] |

| Iodine Concentration | Martian Meteorite (ALH84001 Carbonate) | ~0.5 ppm (bulk), with variations from ~2.5 ppm to ~400 ppb. | [9] |

| IO Radical | Coastal Antarctica (Vertical Column) | > 3 x 10¹³ molecules cm⁻² | |

| IO Radical | Aged Stratospheric Air | ~0.06 pptv | |

| IO Absorption Cross-Section | Laboratory (427.2 nm) | (3.5 ± 0.3) x 10⁻¹⁷ cm² | [15] |

| OIO Absorption Cross-Section | Laboratory (549.3 nm) | (1.3 ± 0.3) x 10⁻¹⁷ cm² | [15] |

Experimental Protocols

The study of highly reactive iodine species necessitates sophisticated laboratory setups that can simulate atmospheric or space-like conditions while allowing for sensitive detection.

Flow Tube Experiments for Iodine Oxide Formation

Flow tube reactors are commonly used to study the kinetics and products of gas-phase reactions involving iodine species.

-

Objective: To generate iodine oxides (IₓOᵧ) and study their formation mechanism and aerosol nucleation potential.[11]

-

Methodology:

-

Reactant Generation: Molecular iodine (I₂) vapor is produced by passing a carrier gas (e.g., N₂) over solid iodine crystals. Ozone (O₃) is generated by flowing O₂ through a UV lamp or an electrical discharge ozonizer.

-

Reaction Initiation: I₂ is photolyzed using a pulsed laser or a broadband lamp in the presence of O₃ within the flow tube. This initiates the formation of I atoms, which then react with O₃ to form IO.[4]

-

Reaction Progression: The gas mixture flows down the tube, allowing for subsequent reactions between IO radicals and other species to form higher-order oxides like OIO, I₂O₂, I₂O₃, and I₂O₄.[4]

-

Detection: A mass spectrometer (e.g., Chemical Ionization Mass Spectrometer - CIMS, or Time-of-Flight Mass Spectrometer - ToFMS) is coupled to the end of the flow tube to detect the reaction products in real-time.[11][16] This allows for the identification of various IₓOᵧ species and the study of their temporal evolution.

-

-

Key Parameters: Reactant concentrations, pressure, temperature, photolysis wavelength and energy, and residence time in the reactor are all carefully controlled.

// Connections I2_source -> FlowTube:f0; O3_source -> FlowTube:f0; FlowTube:f3 -> Detector; }

Caption: Workflow for a typical flow tube experiment to study iodine oxides.

Aerosol Characterization

Once iodine oxide particles are formed, their physical and chemical properties are characterized using a suite of analytical techniques.

-

Objective: To determine the size, morphology, and chemical composition of iodine oxide aerosols.

-

Methodology:

-

Aerosol Collection: Particles generated in a reaction chamber are collected on substrates using impactors (for size distribution) or gross samplers.[14][17]

-

Morphology and Elemental Analysis: Scanning Electron Microscopy (SEM) is used to visualize the shape and structure of the particles. Energy-Dispersive X-ray Spectroscopy (EDX) coupled with SEM provides the elemental composition, confirming the presence of iodine and oxygen.[14][17]

-

Chemical Speciation: X-ray Photoelectron Spectroscopy (XPS) is employed to determine the chemical state of the elements, which can confirm the presence of specific iodine oxides like I₂O₅.[14][17]

-

Spectroscopic Analysis of Iodine Species

Spectroscopy is essential for both detecting iodine compounds in astrophysical environments and for fundamental laboratory measurements.

-

Objective: To measure the absorption cross-sections of iodine oxides and to detect iodine species in planetary atmospheres.

-

Methodology:

-

Laboratory Measurements: In flash photolysis experiments, a pump laser initiates the chemistry, and a probe light source is used to measure the absorption spectrum of the transient species formed.[15] This allows for the determination of absolute absorption cross-sections, which are vital for atmospheric modeling.

-

Astronomical Observations: Telescopes equipped with high-resolution spectrographs are used to observe stars. The absorption lines in the stellar spectrum can reveal the composition of intervening material, such as a planet's atmosphere. Iodine absorption cells are used as a stable wavelength reference to detect the minute Doppler shifts in starlight caused by orbiting exoplanets.[18]

-

Conclusion

The this compound ion (IO₂⁻), while too unstable to be observed directly in astrophysical or planetary settings, is a necessary intermediate in the complex and impactful chemistry of iodine. Its transient existence is integral to the redox pathways that cycle iodine between its reduced (iodide) and oxidized (iodate) forms, and through the cascade of iodine oxide formation that leads to new atmospheric aerosols. Understanding the fleeting role of this compound is therefore crucial for accurately modeling the influence of iodine on planetary atmospheres, from ozone regulation to climate effects. Future research, combining advanced laboratory experiments with high-sensitivity astronomical observations, will continue to unravel the intricate details of iodine's cosmic journey and its chemical transformations, further clarifying the pivotal, if ephemeral, role of the this compound radical.

References

- 1. scitechdaily.com [scitechdaily.com]

- 2. sciencedaily.com [sciencedaily.com]

- 3. Shedding light on the cosmic origin of the heaviest elements on the periodic table [techexplorist.com]

- 4. john-plane.leeds.ac.uk [john-plane.leeds.ac.uk]

- 5. International research team cracks chemical code on how iodine helps form clouds | CU Boulder Today | University of Colorado Boulder [colorado.edu]

- 6. Iodine in desert dust destroys ozone | CIRES [cires.colorado.edu]

- 7. Iodine in desert dust destroys ozone | NSF - U.S. National Science Foundation [nsf.gov]

- 8. Ozone depletion due to dust release of iodine in the free troposphere - PMC [pmc.ncbi.nlm.nih.gov]

- 9. lpi.usra.edu [lpi.usra.edu]

- 10. ntrs.nasa.gov [ntrs.nasa.gov]

- 11. Insights into the Chemistry of Iodine New Particle Formation: The Role of Iodine Oxides and the Source of Iodic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ntrs.nasa.gov [ntrs.nasa.gov]

- 13. researchgate.net [researchgate.net]

- 14. Frontiers | Experimental insights into the formation and characterization of iodine oxide aerosols [frontiersin.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Distant Exoplanets Revealed by Light from Wobbling Stars | NIST [nist.gov]

The Enigmatic Role of Iodite: A Technical Whitepaper on its Potential Biological Significance

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

Iodine is an essential trace element with well-established roles in human physiology, primarily as a constituent of thyroid hormones. The biological activities of iodine are mediated through its various chemical forms, with iodide (I⁻) and iodate (IO₃⁻) being the most studied. This technical guide delves into the potential biological significance of a lesser-known iodine oxyanion, iodite (IO₂⁻). Due to its inherent instability, this compound has not been isolated but is recognized as a transient intermediate in the redox reactions between iodide and iodate.[1] This whitepaper will explore the inferred biological relevance of this compound by examining the established functions of its more stable counterparts, iodide and iodate, and by considering its likely role as a highly reactive intermediate species. This document provides a comprehensive overview of relevant quantitative data, detailed experimental protocols for studying iodine species, and visual representations of key signaling pathways and experimental workflows to facilitate further research in this nascent area.

Introduction: The Iodine Species and the this compound Question

Iodine exists in several oxidation states in biological systems, with iodide (I⁻, oxidation state -1) and iodate (IO₃⁻, oxidation state +5) being the most common and stable forms.[2] Iodide is the form absorbed by the thyroid gland for the synthesis of thyroid hormones, thyroxine (T4) and triiodothyronine (T3).[3] Iodate, often used in salt iodization programs due to its greater stability, is readily reduced to iodide in the body.[4]

This compound (IO₂⁻), with iodine in the +3 oxidation state, is a highly unstable and reactive intermediate.[1] It is known to rapidly disproportionate into molecular iodine and iodate.[1] While direct biological studies on this compound are virtually nonexistent due to its transient nature, its fleeting existence in redox cycling suggests a potential for significant, albeit localized and short-lived, biological interactions. Understanding the behavior of a highly reactive intermediate like this compound could provide novel insights into the mechanisms of both the therapeutic and toxic effects of iodine compounds. This whitepaper aims to provide a foundational resource for researchers interested in exploring this uncharted territory of iodine biochemistry.